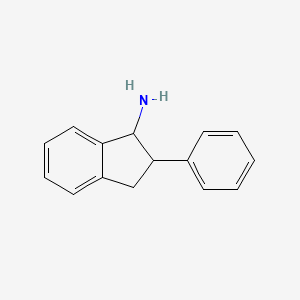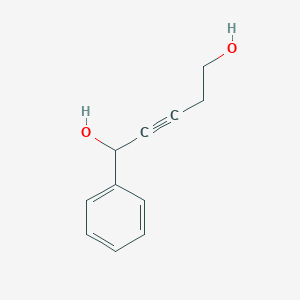
1-Phenylpent-2-yne-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpent-2-yne-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions. This compound is notable for its unique structural features, which include a triple bond and two hydroxyl groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylpent-2-yne-1,5-diol typically involves a multi-step process. One common method includes the sequential treatment of propargyl bromide with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) at -78°C, followed by reaction with benzophenone. The intermediate thus obtained is treated with paraformaldehyde overnight . The volatile by-product (2-butyn-1-ol) is removed by distillation, and the residue is purified by column chromatography and recrystallized from a mixed solvent of ethyl ether and hexanes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar multi-step synthesis processes, often scaled up and optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylpent-2-yne-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of phenylpent-2-yne-1,5-dione.
Reduction: Formation of 1-phenylpent-2-ene-1,5-diol or 1-phenylpentane-1,5-diol.
Substitution: Formation of 1-phenylpent-2-yne-1,5-dichloride or 1-phenylpent-2-yne-1,5-dibromide.
Aplicaciones Científicas De Investigación
1-Phenylpent-2-yne-1,5-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Phenylpent-2-yne-1,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
5,5-Diphenylpent-2-yne-1,5-diol: Similar structure but with additional phenyl groups, leading to different reactivity and applications.
2-Pentyne-1,5-diol: Lacks the phenyl group, resulting in different chemical properties and uses.
1-Phenylpent-4-en-1-yne: Similar backbone but with a double bond instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness: 1-Phenylpent-2-yne-1,5-diol is unique due to its combination of a phenyl group, a triple bond, and two hydroxyl groups, which confer distinct chemical reactivity and versatility in synthesis and applications.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-phenylpent-2-yne-1,5-diol |
InChI |
InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11-13H,5,9H2 |
Clave InChI |
DOXFERGXGOAGMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


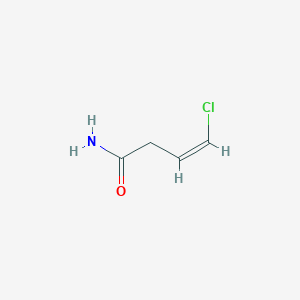
![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
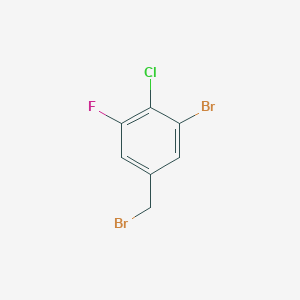
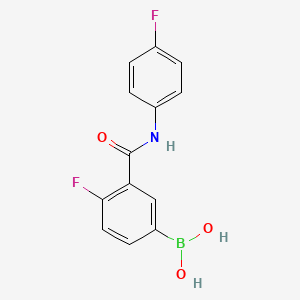
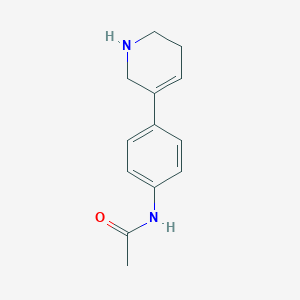
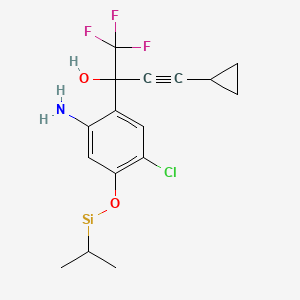
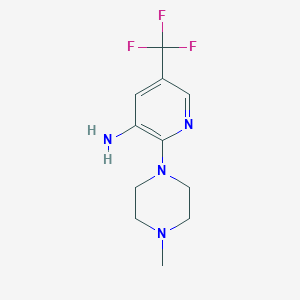
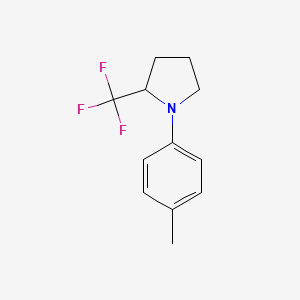

![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
